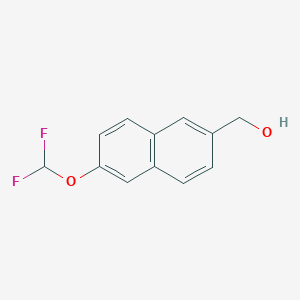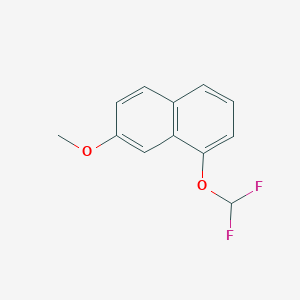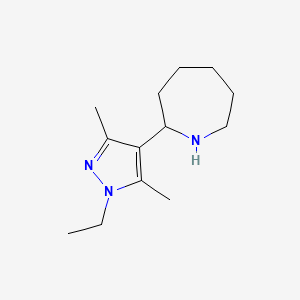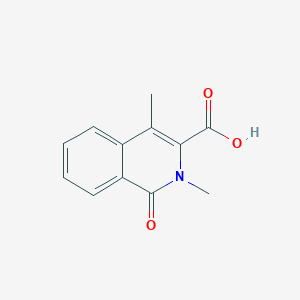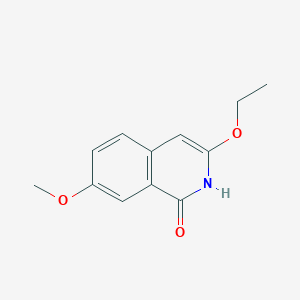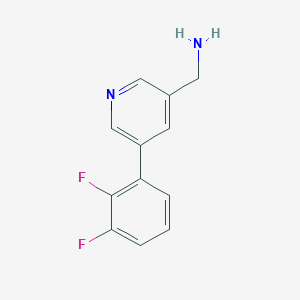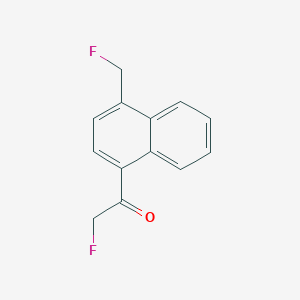
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H10F2O It is a derivative of naphthalene, characterized by the presence of fluorine atoms and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone typically involves the fluorination of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- 2-Fluoro-1-(4-methylnaphthalen-1-yl)ethanone
- 2-Fluoro-1-(4-chloromethyl)naphthalen-1-yl)ethanone
- 2-Fluoro-1-(4-bromomethyl)naphthalen-1-yl)ethanone
Uniqueness
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C13H10F2O |
|---|---|
分子量 |
220.21 g/mol |
IUPAC 名称 |
2-fluoro-1-[4-(fluoromethyl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C13H10F2O/c14-7-9-5-6-12(13(16)8-15)11-4-2-1-3-10(9)11/h1-6H,7-8H2 |
InChI 键 |
VHUGALZDYSALGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)CF)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)


